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2-(Dimethoxymethyl)piperidine

Cat. No.: B13520903
M. Wt: 159.23 g/mol
InChI Key: PYOFATNVXGWWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethoxymethyl)piperidine (CAS 734514-75-1) is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This piperidine derivative features a dimethoxymethyl functional group, which is a protected aldehyde form, making it a valuable building block in organic synthesis and medicinal chemistry research. While direct applications for this specific isomer are not fully detailed in the available literature, its structural similarity to other dimethoxymethyl-substituted piperidines suggests significant research potential. For instance, a closely related compound, 4-(dimethoxymethyl)piperidine, is identified as a key intermediate in synthetic pathways, particularly in the preparation of active pharmaceutical ingredients (APIs) such as Donepezil, a medication used to treat Alzheimer's disease . This indicates that this compound likely serves a similar role as a versatile synthon for the construction of N-heterocycles and complex molecules in drug discovery efforts . The dimethoxymethyl group can act as a protective group for aldehydes and can be readily deprotected under mild acidic conditions, offering strategic flexibility in multi-step syntheses. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can procure this compound from suppliers who offer various packaging sizes to suit laboratory-scale needs . Proper storage conditions should be observed to maintain the stability of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B13520903 2-(Dimethoxymethyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(dimethoxymethyl)piperidine

InChI

InChI=1S/C8H17NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h7-9H,3-6H2,1-2H3

InChI Key

PYOFATNVXGWWKE-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCCN1)OC

Origin of Product

United States

Synthetic Methodologies for 2 Dimethoxymethyl Piperidine and Analogous Piperidine Scaffolds

Direct Synthesis Approaches to 2-(Dimethoxymethyl)piperidine (B6258506)

Direct and efficient synthesis of this compound often involves a two-step process: the formation of a functionalized pyridine (B92270) precursor followed by the reduction of the aromatic ring.

Multistep Conversions from Readily Available Precursors

A primary route to dimethoxymethyl-functionalized piperidines involves the initial synthesis of the corresponding pyridine derivative, which is then hydrogenated. For the target compound, this involves preparing 2-(dimethoxymethyl)pyridine (B2465107) from 2-formylpyridine (also known as picolinaldehyde).

The first step is the protection of the aldehyde group as a dimethyl acetal (B89532). This is typically achieved by reacting the pyridine aldehyde with trimethyl orthoformate in methanol, catalyzed by a strong acid like sulfuric acid. This reaction proceeds efficiently, converting the aldehyde into the more stable dimethoxymethyl group. For instance, a similar transformation on a related substrate, methyl 2-formylpyridine-5-carboxylate, using methanol, trimethyl orthoformate, and sulfuric acid resulted in a 75% yield of the desired methyl 2-(dimethoxymethyl)pyridine-5-carboxylate after refluxing overnight. prepchem.com

The subsequent step is the reduction of the pyridine ring to a piperidine (B6355638) ring. This is a critical transformation that requires catalytic hydrogenation.

Catalytic Routes to Dimethoxymethyl-Functionalized Piperidines

Catalytic hydrogenation is the key step to convert the stable aromatic pyridine precursor into the saturated piperidine ring. This reduction is typically performed under hydrogen pressure using a heterogeneous catalyst. nih.govresearchgate.net Various noble metal catalysts, such as platinum, palladium, rhodium, and ruthenium, are effective for this transformation. nih.govasianpubs.orgresearchgate.net

For example, the hydrogenation of substituted pyridines can be carried out using platinum(IV) oxide (PtO2, Adams' catalyst) in a protic solvent like glacial acetic acid at room temperature under 50 to 70 bar of hydrogen pressure. researchgate.netasianpubs.org Ruthenium on carbon (Ru/C) is another highly effective catalyst, capable of completely converting pyridine to piperidine with 100% selectivity under optimal conditions (100°C, 3.0 MPa H2). researchgate.net The choice of catalyst and reaction conditions, including solvent and additives, can be crucial for achieving high yield and selectivity, especially when other functional groups are present. nih.govnih.gov

StepReactantsReagents/CatalystConditionsProductYield
1. Acetal Formation 2-FormylpyridineTrimethyl orthoformate, Methanol, H₂SO₄Reflux2-(Dimethoxymethyl)pyridineHigh
2. Hydrogenation 2-(Dimethoxymethyl)pyridineH₂, PtO₂ or Ru/CAcetic Acid, 50-70 bar H₂, RTThis compoundHigh

Table 1: Representative two-step synthesis of this compound. Yields are generalized based on analogous reactions.

General Piperidine Synthesis Strategies Applicable to this compound Derivatives

Beyond the direct conversion of pyridine precursors, numerous general strategies for constructing the piperidine ring can be adapted to synthesize derivatives of this compound. These methods often involve intramolecular cyclization reactions, which build the heterocyclic ring from an acyclic precursor.

Intramolecular Cyclization Reactions

Reductive cyclization methods are powerful for forming piperidine rings, often with high stereocontrol. A notable example is the diastereoselective reductive cyclization of amino acetals. nih.govmdpi.com In this approach, a linear precursor containing both an amino group and an acetal functional group is induced to cyclize. The presence of the acetal in the starting material makes this strategy particularly relevant for synthesizing compounds like this compound. The stereochemistry of the final piperidine can be controlled by the stereochemistry established in an initial Mannich-type reaction used to create the acyclic precursor. nih.govmdpi.com

Another relevant strategy is the reductive hydroamination/cyclization cascade of alkynes. nih.govmdpi.com This reaction proceeds by activating an alkyne with an acid, which then undergoes cyclization with a tethered amine to form an iminium ion intermediate. Subsequent reduction of this intermediate yields the piperidine ring. nih.govmdpi.com

Transition metal catalysis offers a versatile and powerful platform for piperidine synthesis through intramolecular cyclization. nih.gov

Palladium-catalyzed cyclizations are widely used for constructing piperidine scaffolds. nih.govnih.govresearchgate.net These reactions can include intramolecular allylic amination and hydroamination, where a palladium catalyst facilitates the formation of a carbon-nitrogen bond to close the ring. nih.gov For instance, Pd(II)-catalyzed diastereoselective cyclization has been successfully employed to construct cis-2,6-disubstituted piperidin-3-ol scaffolds, which are key components of various alkaloids. nih.govresearchgate.net The choice of ligands and protecting groups can play a crucial role in determining the stereochemical outcome of the cyclization. nih.gov Palladium catalysts are also effective for hydrogenation steps in sequences that form the piperidine ring. nih.gov

Gold-catalyzed cyclizations have emerged as a mild and efficient method for forming heterocyclic rings. beilstein-journals.org Gold(I) complexes can activate carbon-carbon multiple bonds (alkenes or alkynes) within a linear precursor, making them susceptible to nucleophilic attack by a tethered amine. beilstein-journals.org This activation leads to cyclization, forming the piperidine ring. For example, gold catalysts have been used in the intramolecular cyclization of ε-N-protected propargylic esters to access piperidinyl ketones. beilstein-journals.org Different cyclization modes, such as 6-endo-dig, can be achieved to furnish the six-membered piperidine ring. rsc.org

Cyclization StrategyCatalyst TypeGeneral TransformationKey Features
Reductive Cyclization None (Reducing agent)Acyclic amino acetal → PiperidineAcetal group is part of precursor; stereocontrol is possible. nih.govmdpi.com
Palladium-Catalyzed Pd(0) or Pd(II)Acyclic amino-alkene/alkyne → PiperidineHigh diastereoselectivity; versatile for complex targets. nih.govresearchgate.net
Gold-Catalyzed Au(I) or Au(III)Acyclic amino-alkene/alkyne → PiperidineMild reaction conditions; activates C-C multiple bonds. beilstein-journals.orgrsc.org

Table 2: Overview of general intramolecular cyclization strategies applicable to piperidine synthesis.

Intermolecular Annulation and Coupling Approaches

Intermolecular strategies for piperidine synthesis involve the formation of the ring from two or more separate components. nih.gov These methods, including annulation and coupling reactions, are versatile for creating a wide range of substituted piperidines.

Radical cross-coupling has become a valuable tool for derivatizing saturated heterocycles like piperidine. bohrium.comnih.gov These methods often proceed under mild conditions and can introduce complex molecular fragments. A recently developed approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling for the rapid, modular, and stereoselective functionalization of piperidines. bohrium.comnih.gov This strategy provides a three-dimensional analogue to the well-established electrophilic aromatic substitution and palladium-based cross-couplings used for flat, aromatic molecules, thereby streamlining the synthesis of complex, sp³-rich structures. bohrium.comnih.gov

The process typically involves the generation of an α-amino radical from the piperidine, which can then couple with various partners. nih.gov For instance, photoredox catalysis can be used to generate these radicals, which then couple with (hetero)arenes. nih.gov

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for constructing nitrogen-containing heterocycles. acs.org Both intramolecular and intermolecular versions are used for piperidine synthesis.

Brønsted acids, such as triflic acid, can catalyze the intramolecular cyclization of aminoalkenes that have an electron-withdrawing group on the nitrogen atom, producing piperidines in excellent yields. acs.org Transition metal catalysts are also widely employed. Rhodium catalysts, for example, have been used for the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to yield 3-arylpiperidines. berkeley.eduorganic-chemistry.org The choice of ligand is crucial; for instance, [Rh(COD)(DPPB)]BF4 has proven effective for this transformation. berkeley.edu This regioselectivity is notable as it contrasts with the Markovnikov addition typically observed with lanthanide, group III, or platinum catalysts. berkeley.edu

Table 2: Catalysts in Hydroamination for Piperidine Synthesis

Catalyst System Substrate Type Product Type Regioselectivity Reference
Triflic Acid (Brønsted Acid) N-protected Alkenylamines Piperidines - acs.org
[Rh(COD)(DPPB)]BF4 1-(3-aminopropyl)vinylarenes 3-Arylpiperidines anti-Markovnikov berkeley.eduorganic-chemistry.org

Functionalization of Pre-existing Piperidine Rings

Modifying an already-formed piperidine ring is a common strategy in medicinal chemistry to create analogues of a lead compound. This often involves the selective functionalization of C-H or N-H bonds.

Directly converting C-H bonds into C-C or C-heteroatom bonds is a powerful strategy for streamlining synthesis. bohrium.comnih.gov For piperidines, selective functionalization at the α-position (C2 or C6) is often desired. Metal-catalyzed polar oxidation pathways can form iminium ions in situ, which are then intercepted by nucleophiles. acs.org This cross-dehydrogenative coupling approach has been used for alkynylation, Mannich reactions, and Friedel–Crafts processes on piperidine rings. acs.org

A robust platform for the late-stage α-functionalization of N-alkyl piperidines involves the selective formation of endo-iminium ions from cyclic tertiary alkylamine N-oxides, followed by nucleophilic addition. acs.org This method exhibits excellent control for reaction on the ring (endo) versus on the N-alkyl substituent (exo). acs.org Another innovative approach uses a combination of biocatalytic C-H oxidation and radical cross-coupling to achieve highly modular, enantiospecific, and diastereoselective functionalization. bohrium.comnih.gov

Visible light-induced, iodine-catalyzed C-H amination offers a route to piperidines that overrides the kinetically favored 1,5-hydrogen atom transfer that typically leads to pyrrolidines. acs.orgscispace.com This method relies on a 1,6-hydrogen abstraction from a nitrogen-centered radical, a more challenging transformation, to achieve selective piperidine formation. acs.orgscispace.com

Table 3: Methods for Selective C-H Functionalization of Piperidines

Method Reagents/Catalyst Position Functionalized Key Feature Reference
Cross-Dehydrogenative Coupling Metal Catalyst, Oxidant α-position Forms iminium ion intermediate acs.org
N-Oxide Elimination mCPBA, then nucleophile α-position Selective endo-iminium ion formation acs.org
Biocatalysis & Radical Coupling Enzyme, Radical Initiator Various Enantio- and diastereoselective bohrium.comnih.gov

Modification of the piperidine nitrogen is a fundamental strategy for altering the properties of the molecule. The Eschweiler-Clarke reaction, for instance, is a classic method for N-methylation. A modern application of this reaction uses formic acid-d₂ and unlabeled formaldehyde (B43269) to install an isotopically labeled N-deuteriomethyl group on 2-substituted piperidines. nih.gov

Derivatization can also be employed to enhance analytical detection. Organic acids, which are often difficult to analyze by techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS) due to poor ionization, can be tagged with a high proton affinity group. nih.govnsf.gov N-(4-aminophenyl)piperidine has been successfully used as a derivatization tag for carboxylic acids. nih.govnsf.gov This modification significantly improves detection limits in positive ionization mode, with enhancements ranging from 25- to 2100-fold. nih.gov

Reactivity and Chemical Transformations of 2 Dimethoxymethyl Piperidine

Transformations Involving the Dimethoxymethyl Acetal (B89532) Moiety

The dimethoxymethyl group, a protected form of an aldehyde, is central to many of the strategic applications of 2-(dimethoxymethyl)piperidine (B6258506). Its reactions are primarily focused on deprotection and subsequent modifications.

The dimethoxymethyl acetal is stable under basic and neutral conditions but can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. organic-chemistry.org This controlled deprotection is a key step that unmasks the reactive carbonyl functionality, allowing for a variety of subsequent reactions.

The hydrolysis is typically achieved by treatment with aqueous acid. organic-chemistry.org The resulting aldehyde, 2-formylpiperidine, can then participate in a wide array of classical carbonyl reactions. These include, but are not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines or oximes. The specific outcome depends on the chosen reagents and reaction conditions.

In some instances, the hydrolysis of the acetal and subsequent reaction can be performed in a one-pot procedure. For example, grinding an ortho-hydroxy benzaldehyde (B42025) derivative with ethyl acetoacetate (B1235776) and piperidine (B6355638) can lead to condensation and cyclization to form a coumarin. researchgate.net

Table 1: Examples of Acetal Hydrolysis and Subsequent Carbonyl Reactions

Starting MaterialReagent(s)ProductReaction Type
This compound1. H₃O⁺2. KMnO₄Piperidine-2-carboxylic acidHydrolysis followed by Oxidation
This compound1. H₃O⁺2. NaBH₄(Piperidin-2-yl)methanolHydrolysis followed by Reduction
This compound1. H₃O⁺2. H₂NOH2-Formylpiperidine oximeHydrolysis followed by Oximation

This table presents hypothetical transformations based on established chemical principles of acetal hydrolysis and subsequent carbonyl reactions.

While the dimethoxymethyl acetal is a common protecting group, it can be interconverted to other protecting groups or functional equivalents if required by a specific synthetic strategy. This might be done to alter the stability of the protecting group or to introduce a different type of reactivity.

For instance, transacetalization can be employed to switch to a different acetal, such as a diethyl acetal, by reacting the dimethoxymethyl derivative with ethanol (B145695) in the presence of an acid catalyst. organic-chemistry.org This process is reversible and driven by the relative concentrations of the alcohols.

Furthermore, the aldehyde functionality, once deprotected, can be converted into other functional groups that can also be considered protected forms or functional equivalents. For example, reaction with a diol like ethylene (B1197577) glycol under acidic conditions would form a cyclic acetal (a 1,3-dioxolane (B20135) derivative), which can offer different stability and reactivity profiles.

Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic and basic center, making it a prime site for various chemical modifications.

The nitrogen atom of the piperidine ring can be readily functionalized through various reactions, including N-alkylation, N-acylation, and N-sulfonylation. These reactions are crucial for building more complex molecular architectures and for modulating the biological activity of the resulting compounds.

N-Alkylation: This can be achieved by reacting this compound with alkyl halides or other alkylating agents. smolecule.com The reaction typically proceeds via nucleophilic substitution.

N-Acylation: The introduction of an acyl group onto the piperidine nitrogen can be accomplished using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. rsc.org

N-Sulfonylation: Sulfonyl groups can be attached to the nitrogen by reacting the piperidine with sulfonyl chlorides. rsc.org

These N-functionalization reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. lookchem.com

Quaternization: The piperidine nitrogen can be quaternized by reaction with an excess of an alkylating agent, such as methyl iodide. rsc.org This results in the formation of a quaternary ammonium (B1175870) salt, which introduces a permanent positive charge and significantly alters the molecule's properties, such as its solubility and biological activity. rsc.orgresearchgate.net

Amide Formation: While N-acylation leads to the formation of an amide, this transformation is particularly noteworthy. The resulting N-acylpiperidine can exhibit restricted rotation around the N-C(O) bond, which can have significant conformational effects on the molecule. The formation of amides is a common strategy in the synthesis of pharmaceuticals and other biologically active molecules.

Reactions at the Piperidine Ring Carbons (Excluding the C-2 Carbon Bearing the Dimethoxymethyl Group)

Reactions involving the C-H bonds of the piperidine ring carbons (other than C-2) are generally less common and require specific activation. Direct functionalization of these saturated carbon atoms is challenging. However, in certain contexts, such as through radical-mediated processes or by employing directing groups, reactions at these positions can be achieved. For instance, α-amino radicals can be generated from N-aryl or N-Boc protected amines and trapped with various reagents. While not directly applied to this compound in the provided context, such strategies represent a potential avenue for functionalization.

Regioselective Functionalization Strategies

Regioselective functionalization of the piperidine ring of this compound involves the selective reaction at a specific carbon or nitrogen atom. The presence of the dimethoxymethyl group at the C2 position, along with the secondary amine, influences the reactivity of the entire molecule.

Research into the direct, regioselective C-H functionalization of simple piperidine systems has identified that the positions adjacent to the nitrogen atom (C2 and C6) are electronically activated. nih.gov However, these positions are also the most sterically hindered. nih.gov Strategies to control the site of functionalization often rely on the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For instance, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of N-protected piperidines. nih.gov The use of specific chiral dirhodium catalysts can direct the insertion of carbenes to either the C2 or C4 position of the piperidine ring. nih.gov While these general strategies exist for the piperidine core, specific studies detailing the regioselective C-H functionalization of this compound are not extensively documented in publicly available research.

The nitrogen atom of the piperidine ring is a primary site for functionalization. N-alkylation and N-acylation are common transformations. These reactions are typically not regioselective in the context of the ring carbons but are a fundamental aspect of modifying the piperidine core.

Stereoselective Modifications of the Piperidine Ring

Stereoselective modifications of the piperidine ring in this compound would involve the introduction of new stereocenters with control over the resulting stereochemistry. The existing stereocenter at C2 (if the starting material is enantiomerically pure) or the potential to create new ones at other positions is of significant synthetic interest.

Asymmetric synthesis of piperidine derivatives is a well-established field, often employing chiral auxiliaries, chiral catalysts, or starting from the chiral pool. depositolegale.itacs.orgorganic-chemistry.org For instance, the asymmetric synthesis of piperidines with vicinal stereocenters has been achieved with excellent diastereo- and enantioselectivity through intramolecular S­N2' cyclization of α-amino ester enolates. acs.org

Furthermore, rhodium-catalyzed asymmetric cyclopropanation of N-protected tetrahydropyridines, followed by regioselective and stereoselective ring-opening of the resulting cyclopropane, has been demonstrated as a viable route to 3-substituted piperidines. nih.gov This indirect approach allows for functionalization at the C3 position, which is typically deactivated towards direct C-H insertion. nih.gov

While these powerful stereoselective methods are available for the synthesis and modification of the piperidine skeleton, their specific application to this compound as a substrate has not been a focus of the available scientific literature. The development of such specific methodologies would be a valuable addition to the synthetic chemist's toolbox for creating complex, stereochemically defined piperidine-containing molecules.

Stereochemical Control in the Synthesis and Reactions of 2 Dimethoxymethyl Piperidine

Enantioselective and Diastereoselective Synthesis of 2-(Dimethoxymethyl)piperidine (B6258506) Derivatives

The synthesis of enantiomerically pure or enriched this compound derivatives is paramount for their application in pharmaceuticals and as chiral building blocks. Various strategies have been developed to achieve high levels of stereocontrol, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated approaches, and substrate-controlled transformations.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral piperidines, offering an efficient route to enantiomerically enriched products from prochiral substrates. Transition metal catalysts, particularly those based on ruthenium and palladium, have been instrumental in this regard.

Ruthenium-Catalyzed Asymmetric Hydrogenation:

Catalyst SystemSubstrateProductStereoselectivityReference
(S)-Ru(OAc)₂(BINAP)Substituted dihydronaphthalenePrecursor to Vepdegestrant>99% de researchgate.net

Palladium-Catalyzed Asymmetric Reactions:

Palladium-catalyzed reactions have also been explored for the enantioselective synthesis of piperidine (B6355638) derivatives. These methods often involve the asymmetric functionalization of dihydropyridines or the cyclization of acyclic precursors. While specific examples directly leading to this compound are not extensively documented in readily available literature, the general applicability of palladium catalysis in synthesizing chiral piperidines is well-established. For example, palladium-catalyzed asymmetric allylic alkylation and aminocarbonylation reactions have been used to construct chiral piperidine rings with high enantioselectivity. auburn.edursc.org

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example involves the use of a chiral auxiliary containing a dimethoxymethyl group itself, such as the (4S, 5S)-4,5-dimethoxymethyl-2-methyl-1,3-dioxolane ring. This auxiliary has been employed in the diastereoselective addition of ester enolates to imines, leading to the stereodivergent synthesis of β-lactams. researchgate.net By switching the metal enolate species (lithium vs. titanium), different diastereomers of the β-lactam product can be selectively formed. Although this example does not directly yield a piperidine, it demonstrates the principle of using a dimethoxymethyl-containing chiral auxiliary to control stereochemistry. This concept can be extended to the synthesis of this compound derivatives.

Chiral AuxiliaryReaction TypeSubstrateProductStereoselectivityReference
(4S, 5S)-4,5-dimethoxymethyl-2-methyl-1,3-dioxolaneEster enolate addition to imineChiral imineβ-lactamHigh diastereoselectivity researchgate.net

In substrate-controlled stereoselective transformations, the existing stereocenters in the substrate dictate the stereochemical outcome of the reaction. This approach is particularly useful when starting from a chiral precursor.

An example of this strategy can be found in the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates. clockss.orgresearchgate.net The reduction of a chiral piperidine β-enamino ester, where the stereochemistry is already established at the C2 position of the piperidine ring, leads to the formation of the corresponding β-amino ester with high diastereoselectivity. The inherent chirality of the piperidine ring directs the approach of the reducing agent, resulting in the preferential formation of one diastereomer.

SubstrateReactionReagentProductDiastereoselectivityReference
Chiral piperidine β-enamino esterReductionSodium triacetoxyborohydride(2S, 2'R)-piperidinepropanoate95:5 dr clockss.org

Stereochemical Purity Determination and Absolute Configuration Assignment

Once a chiral this compound derivative has been synthesized, it is crucial to determine its stereochemical purity (enantiomeric excess) and, if possible, assign its absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the enantiomeric excess (ee) of a chiral compound. asianpubs.orgchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The separation of racemic mixtures of chiral piperidine derivatives, some of which contain a dimethoxymethyl group, has been reported using chiral HPLC. csic.es The choice of the chiral stationary phase, often based on cellulose (B213188) or amylose (B160209) derivatives, and the mobile phase composition are critical for achieving good resolution of the enantiomers. In some cases, derivatization of the analyte with a chiral derivatizing agent can be employed to form diastereomers that are more easily separated on a standard achiral column.

Compound TypeChiral Stationary PhaseSeparation ModeObservationReference
Piperidine-2,6-dionesCovalently bonded cellulose 3,5-dimethylphenyl carbamate/10-undecenoateNormal and reversed-phaseSuccessful enantiomeric resolution nih.gov
Chiral piperidine derivativesNot specifiedChiral HPLCMentioned as a method for separation of racemic mixtures csic.es

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.netthieme-connect.deresearchgate.net This technique provides a three-dimensional structure of the molecule in the crystalline state, allowing for the unambiguous assignment of the spatial arrangement of atoms.

For this compound derivatives, obtaining a single crystal of suitable quality is a prerequisite. The analysis of the diffraction pattern allows for the determination of the absolute stereochemistry by comparing the observed data with calculated models for both possible enantiomers. This method has been used to assign the absolute configuration of various chiral piperidine derivatives, providing crucial information for understanding their structure-activity relationships. nih.gov

TechniqueApplicationOutcomeReference
X-ray CrystallographyDetermination of absolute configuration of a chiral piperidine-containing dual ligandUnambiguous assignment of the S-enantiomer nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive method for determining the absolute configuration of chiral molecules in solution. springermedizin.denih.gov This technique relies on the differential absorption of left and right circularly polarized light by a chiral compound. For a molecule like this compound, which possesses a stereocenter at the C2 position, ECD can provide definitive proof of its absolute configuration, i.e., whether it is the (R) or (S)-enantiomer.

The process of assigning the absolute configuration using ECD typically involves a comparison between the experimentally measured spectrum and a theoretically calculated spectrum. springermedizin.dersc.org This computational approach, often employing Time-Dependent Density Functional Theory (TD-DFT), has become a standard and reliable tool in stereochemical analysis. nih.govbeilstein-journals.org

The methodology involves several key steps:

Conformational Analysis : First, a thorough conformational search of the molecule is performed using molecular mechanics (e.g., MMFF94) to identify all stable conformers. springermedizin.de For this compound, this would involve analyzing the different chair and boat conformations of the piperidine ring and the rotational possibilities of the dimethoxymethyl group.

Geometry Optimization : The geometries of the identified stable conformers are then optimized at a higher level of theory, such as DFT (e.g., B3LYP functional with a basis set like 6-31G*). nih.gov

TD-DFT Calculation : The ECD spectrum for each significant conformer is calculated using TD-DFT. springermedizin.denih.gov

Spectral Averaging : The final theoretical ECD spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann population at a given temperature. nih.gov

Comparison : The calculated spectrum of a chosen enantiomer (e.g., the R-enantiomer) is then compared with the experimental ECD spectrum. A good match between the two confirms the absolute configuration of the sample. If the spectra are mirror images, the sample has the opposite configuration.

In a study on the chiral piperidine fungicide fenpropidin, ECD was successfully used to confirm the absolute configuration of its enantiomers for the first time. nih.gov The experimental spectrum was matched with the calculated spectrum to make the assignment. nih.gov A similar approach would be applied to this compound. The chromophore in this case, the N-C-O system, is relatively weak, but modern ECD techniques are sensitive enough for such determinations.

Table 1: Hypothetical ECD Data for (R)-2-(Dimethoxymethyl)piperidine

Wavelength (nm)Experimental ΔƐ (M⁻¹cm⁻¹)Calculated ΔƐ (M⁻¹cm⁻¹)Cotton Effect Sign
205+1.8+2.1Positive
225-0.5-0.6Negative

This table presents hypothetical data to illustrate the expected correlation between experimental and calculated ECD spectra for assigning absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

When this compound is synthesized in a way that can produce diastereomers (for instance, if another substituent is present on the piperidine ring), Nuclear Magnetic Resonance (NMR) spectroscopy is the most common and direct method for determining the diastereomeric ratio (d.r.). rsc.orgru.nl The principle behind this application is that diastereomers are distinct chemical entities with different physical properties, which often leads to discernible differences in their NMR spectra. researchgate.net

For a mixture of diastereomers, certain corresponding protons in each isomer will exist in slightly different chemical environments. This difference results in separate signals in the ¹H NMR spectrum, with distinct chemical shifts. The ratio of the areas of these signals, determined by integration, directly corresponds to the ratio of the diastereomers in the mixture. cardiff.ac.uknih.gov

In the case of a derivative of this compound, key protons for this analysis would be those close to the stereocenters, as they are most likely to exhibit different chemical shifts. The proton at the C2 position (the CH group attached to both the ring nitrogen and the dimethoxymethyl group) and the methoxy (B1213986) protons (OCH₃) of the acetal (B89532) are excellent candidates for monitoring.

For example, in the synthesis of 2,4,6-trisubstituted piperidines, the diastereomeric ratio was determined by ¹H-NMR analysis. nih.gov Similarly, the d.r. of synthesized piperidinone derivatives was established by observing distinct signals in the ¹H NMR spectrum. ru.nl If the signals for the diastereomers overlap, several strategies can be employed:

Using a higher field NMR spectrometer to increase signal dispersion. researchgate.net

Performing 2D NMR experiments like COSY or HSQC to help resolve and assign signals.

Using chiral derivatizing agents to convert the diastereomers into new compounds that may have better-resolved NMR signals.

Table 2: Representative ¹H NMR Data for Diastereomeric Ratio Determination

Proton SignalDiastereomer A Chemical Shift (ppm)IntegralDiastereomer B Chemical Shift (ppm)IntegralDiastereomeric Ratio (A:B)
H-2 (methine)4.15 (d)1.004.12 (d)0.2580:20
-OCH₃ (methoxy)3.32 (s)6.003.30 (s)1.5080:20

This table illustrates how the integration of well-resolved signals in a ¹H NMR spectrum is used to calculate the diastereomeric ratio. The data is representative for a hypothetical mixture of diastereomers of a substituted this compound.

The use of quantitative NMR (qNMR) can further enhance the accuracy of this determination by ensuring proper experimental conditions and data processing are used for precise integration. nih.gov

Applications in Complex Molecule Construction

2-(Dimethoxymethyl)piperidine (B6258506) as a Chiral Building Block in Multistep Synthesis

The utility of this compound as a chiral building block stems from its inherent chirality and the presence of the dimethoxymethyl group, which serves as a protected aldehyde. This latent functionality can be unmasked under specific reaction conditions to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The piperidine (B6355638) ring itself provides a rigid scaffold that can influence the stereochemical outcome of subsequent transformations.

The application of chiral building blocks is a powerful strategy in organic synthesis, providing access to enantiomerically pure complex molecules. portico.orgresearchgate.net The synthesis of all possible stereoisomers of a target scaffold is a significant goal in diversity-oriented synthesis, often requiring innovative synthetic methods. nih.govnih.gov The use of building blocks like this compound, which can be derived from chiral precursors, contributes to achieving this goal.

While specific examples detailing the extensive use of this compound as a chiral building block in a broad range of multistep syntheses are not extensively documented in the provided search results, its role in the synthesis of Vepdegestrant (discussed in section 5.3) serves as a prime example of its application. In this context, the piperidine moiety is a key component of the final molecule, and its introduction via a pre-functionalized building block streamlines the synthetic sequence.

Role in the Synthesis of Advanced Intermediates for Complex Organic Compounds (e.g., Vepdegestrant)

A significant and well-documented application of this compound is in the synthesis of advanced intermediates for complex pharmaceutical agents. A prominent example is its use in the synthesis of Vepdegestrant (ARV-471), a novel estrogen receptor (ER) degrader. researchgate.netcolab.ws Vepdegestrant is a proteolysis-targeting chimera (PROTAC) that has shown promise in the treatment of ER-positive breast cancer. researchgate.netcolab.wswikipedia.org

In an efficient and stereoselective synthesis of Vepdegestrant, this compound is utilized as a key building block. researchgate.net The synthesis involves a palladium-catalyzed coupling reaction between a nonaflate intermediate and this compound. researchgate.net This reaction is carried out using Pd(OAc)₂ as the catalyst, XPhos as the ligand, and t-BuONa as the base in toluene. researchgate.net The resulting intermediate, containing the piperidine moiety, is then deprotected under acidic conditions (using 2 M H₂SO₄ in toluene) to reveal the aldehyde functionality. researchgate.net This aldehyde subsequently undergoes a reductive amination reaction with a piperazine (B1678402) derivative to furnish a key intermediate in the Vepdegestrant synthesis. researchgate.net

The commercial manufacturing process for Vepdegestrant also highlights the importance of a convergent synthetic strategy, where two advanced chiral intermediates are coupled in the final steps. acs.org This approach underscores the value of having access to well-defined and functionalized building blocks like this compound. The development of asymmetric synthetic routes to key chiral intermediates is crucial for the efficient production of enantiomerically pure drugs like Vepdegestrant. acs.orgresearchgate.net

The table below summarizes the key reaction involving this compound in the synthesis of a Vepdegestrant intermediate. researchgate.net

Reactant 1Reactant 2Catalyst/ReagentsProductSubsequent Transformation
Nonaflate intermediateThis compoundPd(OAc)₂, XPhos, t-BuONa, TolueneCoupled intermediateDeprotection of the acetal (B89532) to an aldehyde

This specific application demonstrates the strategic importance of this compound as a reliable and versatile building block in the construction of complex and medicinally relevant organic molecules. Its ability to introduce a functionalized piperidine ring in a controlled manner is a testament to its value in modern organic synthesis.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms Involving 2-(Dimethoxymethyl)piperidine (B6258506) or Related Piperidine (B6355638) Scaffolds

Understanding the stepwise process of chemical reactions is crucial for optimizing conditions and predicting product formation. For piperidine-containing molecules, this involves analyzing the transient states and reactive species that occur during a reaction.

The transition state is the highest energy point along a reaction coordinate, and its structure determines the rate and stereoselectivity of a reaction. Studies on piperidine systems often focus on elucidating these transient structures.

In the synthesis of substituted piperidines, the stereochemical outcome is frequently dictated by the relative energies of competing transition states. For instance, in the formation of 2,6-cis-disubstituted piperidines via cyclization of an iminium ion, the transition state leading to the cis product is favored due to the avoidance of 1,3-diaxial strain that would be present in the transition state for the trans isomer. ru.nl Similarly, computational studies on the alkylation of chiral enamines derived from 2,2,6-trialkylpiperidides have shown that stereoselectivity arises from a preferred conformation of the enamine and the piperidine ring. nih.gov This conformation places the C-6 alkyl substituent in an axial position to minimize allylic 1,3-strain, leading to preferential attack from the less sterically hindered face. nih.gov

Kinetic investigations into the multi-component synthesis of highly substituted piperidines have utilized UV-vis spectrophotometry to probe the reaction mechanism. ajgreenchem.com By studying the reaction at different temperatures, activation parameters can be determined, providing insight into the transition state.

Table 1: Activation parameters for the formation of a substituted piperidine in different solvents. The data highlights how the solvent affects the transition state energetics, with ethanol (B145695) leading to a lower activation enthalpy (ΔH‡) but a more ordered transition state (more negative ΔS‡) compared to methanol. ajgreenchem.com Data adapted from Asian Journal of Green Chemistry.

Theoretical studies on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine have analyzed the transition state with and without the presence of a water molecule. researchgate.net The presence of water was found to stabilize the transition state through hydrogen bonding, highlighting the significant role of solvent interactions in modulating the reaction barrier. researchgate.net

Reactive intermediates are short-lived, high-energy species that are formed during a reaction and subsequently react to form the final products. In reactions involving piperidine scaffolds, several types of intermediates have been identified.

A key intermediate in the reaction of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine (B91507) was initially misidentified. oup.com Further investigation revealed that the reaction proceeds through a dimeric carbanion intermediate (formed under basic conditions) rather than the initially proposed acetamidinomethylene structure. oup.com This highlights the importance of careful characterization in mechanistic studies.

In metabolic studies of drugs containing a piperidine ring, such as brigatinib, iminium ions have been identified as key reactive intermediates. rsc.org These electrophilic species are formed by the enzymatic oxidation (α-hydroxylation followed by dehydration) of the piperidine ring. rsc.org Due to their reactivity, they are typically trapped using nucleophiles like potassium cyanide for detection and characterization by LC-MS/MS. rsc.org

Other important intermediates in piperidine synthesis include:

N-Sulfonyliminium ions : These are generated under acidic conditions and can trigger cyclization reactions to form multi-substituted piperidines. digitellinc.com

Aziridinium ylides : These versatile three-membered ring intermediates can undergo intramolecular cyclization to furnish piperidine rings. longdom.org

Arynes : In the presence of a stable radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), arynes can act as radical acceptors to generate aryl radicals, which then undergo cyclization. researchgate.net

Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental studies, offering insights into reaction mechanisms, stereoselectivity, and electronic structures that can be difficult to observe directly.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It allows for the calculation of geometries, energies, and properties of ground states, transition states, and intermediates.

DFT calculations (specifically using the B3LYP functional) have been instrumental in corroborating experimental findings on the stereoselectivity of piperidine enamine alkylations. nih.gov The calculations confirmed that the transition state with an axial C-6 substituent is energetically favored, explaining the observed asymmetric induction. nih.gov In another study, DFT calculations were used to create a stereochemical model for a diastereoselective reductive amination/aza-Michael reaction sequence to form N-aryl piperidines. chemrxiv.org The model, which supported a facially selective protonation of a water-coordinated enol intermediate, successfully predicted diastereomeric ratios that agreed with experimental values. chemrxiv.org

DFT has also been employed to study the interaction of piperidine with silver nanoparticles to understand Surface-Enhanced Raman Scattering (SERS) spectra. mdpi.com By modeling complexes between piperidine and silver clusters, calculations could effectively reproduce the experimental spectrum, identifying the most probable adsorption geometries. mdpi.com

Table 2: Examples of DFT applications in studying piperidine-related systems.

Beyond DFT, various computational modeling techniques are used to predict and rationalize the stereoselectivity and reactivity of reactions involving piperidines. These models often consider conformational analysis and non-covalent interactions that guide the reaction pathway.

In the development of piperidine carboxamides as TRPA1 channel agonists, computational modeling was used to understand the structural basis for stereoselective binding. pnas.org The models showed that the more potent (R)-enantiomers adopted a binding pose that facilitated key interactions within the channel's hydrophobic binding site, whereas the (S)-enantiomers tended to adopt an inverted orientation that compromised these interactions. pnas.org

Computational modeling of the asymmetric C-alkylation of chiral enamines derived from lithium 2,2,6-trialkylpiperidides showed excellent agreement with experimental results. nih.gov The models attributed the high stereoselectivity to a combination of a preferred enamine conformation and steric hindrance from an axial substituent on the piperidine ring. nih.gov For larger substituents, the models found that twist transition states also play a significant role. nih.gov

Similarly, in designing direct renin inhibitors with a piperidine core, computational modeling suggested that a reversed amide group at the C5 position could form a crucial hydrogen bond with the protein backbone, leading to a significant increase in potency. nih.gov This insight guided the synthetic optimization of the inhibitor series. nih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "2-(Dimethoxymethyl)piperidine". ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework, while more advanced 2D NMR techniques can establish connectivity. Furthermore, analysis of NMR parameters, particularly proton-proton coupling constants (³J), is crucial for determining the conformational preferences of the piperidine (B6355638) ring.

The piperidine ring typically adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at the C-2 position can exist in either an axial or an equatorial orientation. The energetic preference for one conformation over the other is influenced by steric interactions. For a 2-substituted piperidine, the equatorial conformation is generally favored to avoid 1,3-diaxial interactions.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the N-H proton, the methine proton of the acetal (B89532) group, and the two methoxy (B1213986) groups.

Expected ¹H NMR Chemical Shifts for This compound (B6258506)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Notes
H on C(OCH₃)₂ ~4.2 - 4.5 Doublet Position is downfield due to two electronegative oxygen atoms. Coupled to the H-2 proton.
OCH₃ ~3.2 - 3.4 Singlet (x2) Two singlets may be observed if the methoxy groups are diastereotopic.
H-2 ~2.8 - 3.1 Multiplet Complex multiplet due to coupling with H on the side chain and H-3 protons.
H-6 (equatorial) ~3.0 - 3.2 Multiplet Deshielded relative to the axial proton.
H-6 (axial) ~2.5 - 2.7 Multiplet Shielded relative to the equatorial proton.
N-H Variable (1.5 - 3.0) Broad Singlet Chemical shift and appearance are dependent on solvent and concentration.

Conformational analysis of the piperidine ring is achieved by examining the coupling constants between adjacent protons. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a chair conformation, axial-axial (ax-ax), axial-equatorial (ax-eq), and equatorial-equatorial (eq-eq) couplings have distinct and predictable values.

Typical Coupling Constants for Conformational Analysis of Piperidine Rings

Coupling Type Dihedral Angle (approx.) Typical Coupling Constant (³J, Hz)
Axial - Axial ~180° 10 - 13
Axial - Equatorial ~60° 2 - 5

By analyzing the coupling constants of the H-2 proton, its preferred orientation can be determined. A large coupling constant (10-13 Hz) between H-2 and one of the H-3 protons would indicate a diaxial relationship, confirming an equatorial position for the dimethoxymethyl substituent. The study of substituted piperidines often reveals a strong preference for conformations that place bulky substituents in the equatorial position to minimize steric strain nih.govasianpubs.org.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of "this compound". It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For "this compound" (C₈H₁₇NO₂), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm nih.govresearchgate.net.

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which provides structural confirmation. Under collision-induced dissociation (CID), the molecular ion will break apart into smaller, characteristic fragment ions. The fragmentation of "this compound" is expected to proceed through several key pathways, including cleavage of the acetal group and fragmentation of the piperidine ring.

Expected HRMS Fragments for this compound

Proposed Fragment Formula Calculated Exact Mass (m/z) Fragmentation Pathway
[M+H]⁺ C₈H₁₈NO₂⁺ 160.1332 Protonated molecular ion
[M-OCH₃]⁺ C₇H₁₄NO⁺ 128.1070 Loss of a methoxy radical
[M-CH(OCH₃)₂]⁺ C₅H₁₀N⁺ 84.0808 Loss of the dimethoxymethyl group, forming a piperidinyl cation
[C₄H₈N]⁺ C₄H₈N⁺ 70.0651 α-cleavage, typical for piperidine ring fragmentation

The identification of these specific fragments provides a high degree of confidence in the structural assignment of the molecule rsc.orgacs.org.

Spectroscopic Analysis of Derivatives to Understand Electronic and Steric Effects

The spectroscopic analysis of derivatives of "this compound," particularly N-acyl or N-sulfonyl derivatives, offers valuable insights into the electronic and steric properties of the parent molecule. Introducing a substituent on the piperidine nitrogen significantly alters the molecule's conformational and electronic landscape.

For example, the acylation of the nitrogen atom to form an N-acyl derivative introduces a planar amide bond. Due to steric hindrance between the acyl group and the C-2 substituent, rotation around the C(O)-N bond is restricted. This can lead to the existence of two distinct conformational isomers (rotamers), often referred to as cis and trans, which can be observed and quantified by NMR spectroscopy figshare.com.

The equilibrium between these rotamers is sensitive to the steric bulk and electronic nature of both the N-acyl group and the C-2 substituent. In the case of an N-acyl-2-(dimethoxymethyl)piperidine, significant steric interaction between the acyl oxygen and the C-2 side chain would be expected, influencing which rotamer is more stable. This phenomenon can be studied in detail using variable temperature NMR and 2D NMR techniques like NOESY, which can detect through-space interactions between protons of the different conformers.

Spectroscopic Comparison of this compound and its N-Acyl Derivative

Spectroscopic Feature This compound N-Acyl-2-(dimethoxymethyl)piperidine Rationale for Change
¹H NMR: N-H Signal Present (broad, ~1.5-3.0 ppm) Absent Replacement of N-H with N-C(O)R group.
¹H NMR: Ring Protons Single set of signals Two sets of signals (for cis/trans rotamers) Restricted amide bond rotation creates two distinct chemical environments for the ring protons figshare.com.
¹³C NMR: C-2 and C-6 Single resonances Two resonances for each carbon (rotamers) The anisotropic effect of the carbonyl group causes different shielding for C-2 and C-6 in the two rotameric forms.
IR: N-H Stretch Present (~3300 cm⁻¹) Absent N-H bond is no longer present.

| IR: C=O Stretch | Absent | Present (strong, ~1630-1670 cm⁻¹) | Introduction of the amide carbonyl group. |

By systematically modifying the piperidine nitrogen and studying the resulting spectroscopic changes, a deeper understanding of the interplay between steric bulk and electronic interactions within this class of molecules can be achieved.

Future Research Directions in 2 Dimethoxymethyl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

Future research will likely focus on creating more efficient and environmentally benign methods for synthesizing 2-(dimethoxymethyl)piperidine (B6258506). Current strategies for similar compounds, such as the 4-isomer, often involve a two-step process: the formation of a dimethoxymethyl-pyridine intermediate from the corresponding pyridine-carboxaldehyde, followed by the hydrogenation of the pyridine (B92270) ring. google.com While effective, this approach can be improved by targeting several key areas.

Key Research Thrusts:

Green Catalysis: A shift from homogeneous to heterogeneous catalysts for the hydrogenation step is a promising direction. Catalysts like rhodium or ruthenium on carbon supports (Rh/C, Ru/C) or silica (B1680970) (Ru/SiO2) have been used for the 4-isomer and could be optimized for the 2-isomer. google.com The primary advantage is the ease of catalyst recovery and recycling, which lowers production costs and reduces metal waste. google.com

Bio-renewable Feedstocks: Investigating synthetic pathways that begin from bio-renewable sources is a major goal of green chemistry. rsc.org For instance, research into converting biomass-derived materials like 2,5-bis(aminomethyl)furan (B21128) into 2-aminomethylpiperidine highlights a potential strategy that could be adapted. rsc.org Similarly, biocatalytic routes to generate substituted pyridines from lignin (B12514952) are being explored and could provide sustainable starting materials. ukri.org

Alternative Reaction Media: Moving away from traditional volatile organic compounds (VOCs) towards greener solvents is crucial. Water-mediated reactions, such as the synthesis of highly substituted piperidines via one-pot multi-component condensation, showcase a sustainable alternative. researchgate.netscispace.com Research could explore the feasibility of conducting the acetal (B89532) formation and/or hydrogenation steps for this compound in aqueous media or other sustainable solvents.

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single, one-pot procedure improves efficiency by reducing the need for intermediate purification, minimizing solvent use, and saving time. Future work could aim to develop a tandem reaction where the initial acetal formation from 2-pyridinecarboxaldehyde (B72084) is immediately followed by in-situ hydrogenation to yield this compound directly.

Exploration of New Reactivity Modes and Chemical Transformations

The synthetic utility of this compound stems from its dual functionality: the nucleophilic piperidine (B6355638) nitrogen and the masked aldehyde group. Future research is expected to extensively explore the unique chemical transformations that can be achieved by leveraging these features.

The dimethoxymethyl group serves as a stable protecting group for the aldehyde. A key transformation involves its deprotection under acidic conditions to yield 2-formylpiperidine. rsc.org This reactive aldehyde opens up a vast landscape of subsequent chemical modifications.

Potential Reaction Pathways for Exploration:

Derivatization of the Formyl Group: The regenerated aldehyde can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or engaged in various C-C bond-forming reactions (e.g., Wittig, Grignard, aldol (B89426) reactions). It can also form Schiff bases with primary amines, a reaction exploited in the design of covalent inhibitors in medicinal chemistry.

Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and can readily undergo N-alkylation or N-acylation. smolecule.com This allows for the introduction of a wide array of substituents, tuning the molecule's physical and biological properties.

Palladium-Catalyzed Ring-Closing Reactions: An innovative approach could involve using this compound derivatives in palladium-catalyzed ring-closing reactions. For example, N,O-acetals have been used with aminodienes to construct a variety of saturated N-heterocycles, suggesting that derivatives of this compound could act as building blocks for more complex heterocyclic systems. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, and efficiency.

Flow Chemistry Applications: The synthesis of 2-substituted piperidines is particularly amenable to flow chemistry. A notable development is the use of an electrochemical flow cell for the anodic methoxylation of N-formylpiperidine. nih.govnih.gov This process generates a 2-methoxypiperidine (B3191330) intermediate, which is a precursor to an N-acyliminium ion that can be attacked by various carbon nucleophiles to introduce substituents at the C2 position. nih.govnih.gov Adapting this flow electrochemistry approach could provide a highly efficient and scalable route to this compound or its direct precursors. Continuous flow protocols have also been shown to rapidly produce α-chiral piperidines with high diastereoselectivity, highlighting the power of this technology for precise molecular construction. organic-chemistry.org

Automated Synthesis Platforms: Automated synthesis consoles that use pre-packed reagent capsules are revolutionizing the synthesis of N-heterocycles. rsc.orgchemrxiv.org The Stannyl (Sn) Amine Protocol (SnAP) reagents, for instance, enable the one-step synthesis of various saturated N-heterocycles from aldehydes. ethz.chsigmaaldrich.com Future research could focus on developing a reagent capsule for the automated synthesis of this compound from a suitable precursor, allowing for rapid library generation in drug discovery programs. chemrxiv.orgresearchgate.net

Advancements in Catalytic Asymmetric Synthesis Methodologies

Given the importance of chirality in bioactive molecules, a primary focus of future research will be the development of robust methods for the catalytic asymmetric synthesis of this compound. Since the dimethoxymethyl group is introduced from an aldehyde, the key challenge lies in the enantioselective synthesis of the 2-substituted piperidine core. Several powerful strategies are being actively pursued for this class of compounds. nih.govresearchgate.net

Key Asymmetric Strategies:

Asymmetric Hydrogenation: This is one of the most studied methods. It typically involves the hydrogenation of a 2-substituted pyridine or a pyridinium (B92312) salt precursor using a chiral transition metal catalyst. researchgate.net Complexes of iridium, rhodium, and palladium with various chiral phosphine (B1218219) ligands have shown high levels of enantioselectivity. nih.govacs.orgnih.gov A study on the Ir-catalyzed hydrogenation of 2-alkyl-pyridinium salts reported successfully reducing a substrate with an acetal functionality, achieving an 89:11 enantiomeric ratio (er), which is directly relevant to the synthesis of chiral this compound. nih.govacs.org

Biocatalysis: The use of enzymes offers a green and highly selective alternative to metal catalysts. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, providing access to both enantiomers with excellent enantiomeric excess (>99.5% ee). nih.govacs.org

Organocatalysis: Metal-free catalytic systems are also gaining prominence. For example, a catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamate catalysts has been developed to produce enantioenriched 2-substituted piperidines. rsc.org

The table below summarizes some of the promising catalytic methodologies that could be adapted and optimized for the enantioselective synthesis of this compound.

Methodology Catalyst/System Precursor Type Key Advantages Reported Enantioselectivity
Asymmetric HydrogenationIridium-MeO-BoQPhos2-Alkyl-Pyridinium SaltHigh efficiency, atom economyUp to 93:7 er for various 2-alkylpiperidines. nih.govacs.org
Asymmetric HydrogenationRhodium(I) / Chiral LigandAlkenylisocyanates and Alkynes[2+2+2] cycloaddition creates polysubstituted piperidinesHigh enantioselectivity reported for various substrates. nih.gov
BiocatalysisTransaminases (TAs)ω-chloroketonesGreen, highly stereoselective, access to both enantiomersUp to >99.5% ee. nih.govacs.org
OrganocatalysisAmino-thiocarbamatesOlefinic AmidesMetal-free, mild conditionsGood to high enantioselectivity reported. rsc.org
Palladium CatalysisPd(0) / SPINOL-derived phosphoramidateAlkenyl N-(tosyloxy)carbamatesAza-Heck cyclizationHighly enantioselective. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Dimethoxymethyl)piperidine with high purity?

  • Methodological Answer : Synthesis typically involves hydrogenation of 4-pyridine formaldehyde derivatives under controlled conditions (2–4 MPa H₂ pressure, 40–100°C for 2–12 hours). Critical parameters include solvent selection (e.g., methanol or ethanol), catalyst choice (e.g., palladium on carbon), and post-reaction purification via reduced-pressure distillation. Impurities often arise from incomplete hydrogenation or side reactions; thus, monitoring reaction progress via TLC or HPLC is essential .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural elucidation employs a combination of NMR (¹H/¹³C), mass spectrometry (MS), and X-ray crystallography. The dimethoxymethyl group at the C4 position generates distinct NMR signals (e.g., methoxy protons at δ ~3.3 ppm). MS fragmentation patterns confirm molecular weight (C₈H₁₇NO₂, ~159.23 g/mol). Computational tools like DFT further validate stereoelectronic properties .

Q. What pharmacological screening approaches are used for this compound derivatives?

  • Methodological Answer : Initial screens focus on antibacterial activity (e.g., MIC assays against E. coli and S. aureus) and cytotoxicity (e.g., NIH-3T3 cell viability assays). Dose-response curves and selectivity indices are calculated to prioritize derivatives. Parallel ADMET profiling (e.g., metabolic stability in liver microsomes) ensures early elimination of toxic candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or substituent effects. To address this:

  • Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Perform SAR studies to isolate the impact of the dimethoxymethyl group versus other substituents.
  • Use in silico models (e.g., molecular docking) to predict target interactions and rationalize activity trends .

Q. What strategies optimize the synthetic yield of this compound under varying catalytic conditions?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pt, Ni) vs. heterogeneous catalysts (e.g., Pd/C).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification.
  • Temperature gradients : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions.
    Statistical tools like DoE (Design of Experiments) identify optimal parameter combinations .

Q. How does the dimethoxymethyl group influence the compound’s interaction with neurotransmitter receptors?

  • Methodological Answer : The dimethoxymethyl moiety enhances hydrophilicity and alters steric bulk, impacting receptor binding. For example:

  • Docking studies : Compare binding poses of this compound vs. unsubstituted piperidine in 5-HT₇ receptor models.
  • Functional assays : Measure agonist/antagonist activity in cAMP accumulation assays.
  • Metadynamics simulations : Track conformational changes in receptor-ligand complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.